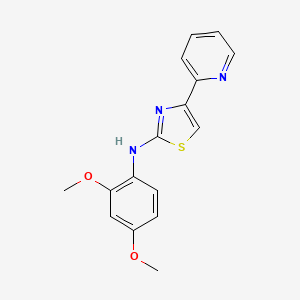
3-ethynyl-5-formylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethynyl-5-formylbenzoic acid, also known as 3-ethynylbenzoic acid, is a synthetic organic compound that has a wide range of applications in the field of science and research. It is an important precursor to a variety of compounds, including pharmaceuticals, dyes, and other materials. This compound is a valuable building block for the synthesis of complex molecules. Its unique structure and properties make it an attractive choice for a variety of research applications.
科学研究应用
3-ethynyl-5-formylbenzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, and other materials. In addition, it has been used in the synthesis of fluorescent probes, in the development of drug delivery systems, and in the synthesis of polymers. It has also been used in the synthesis of bioactive molecules, such as peptides and proteins.
作用机制
3-ethynyl-5-formylbenzoic acid is a versatile synthetic organic compound with a wide range of applications in scientific research. It acts as an electrophile in the Friedel-Crafts acylation reaction, and as a nucleophile in the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential to reduce the risk of cardiovascular disease. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
3-ethynyl-5-formylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also sensitive to moisture and light and can be easily hydrolyzed in the presence of water.
未来方向
There are several potential future directions for the use of 3-ethynyl-5-formylbenzoic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a starting material. In addition, it could be used in the synthesis of new polymers and novel fluorescent probes. It could also be used in the development of new antibiotics and other bioactive molecules. Finally, it could be used in the development of new materials for use in industrial applications.
合成方法
3-ethynyl-5-formylbenzoic acid can be synthesized by a variety of methods. The most commonly used methods are the Friedel-Crafts acylation reaction and the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid. Both of these reactions have been used to synthesize this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-5-formylbenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-ethynylbenzoic acid", "2,4-dinitrophenylhydrazine", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-ethynylbenzoic acid with acetic anhydride to form 4-(acetyloxy)ethynylbenzoic acid", "Step 2: Reduction of the nitro group of 2,4-dinitrophenylhydrazine with sodium borohydride to form 2,4-dinitrophenylhydrazine hydrazone", "Step 3: Condensation of 4-(acetyloxy)ethynylbenzoic acid with 2,4-dinitrophenylhydrazine hydrazone in the presence of sodium hydroxide to form 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol", "Step 4: Oxidation of 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol with potassium permanganate in the presence of sulfuric acid to form 3-(2,4-dinitrophenyl)prop-2-yn-1-ol", "Step 5: Acid-catalyzed dehydration of 3-(2,4-dinitrophenyl)prop-2-yn-1-ol to form 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde", "Step 6: Reduction of the nitro group of 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde with sodium borohydride to form 3-ethynyl-5-formylbenzoic acid" ] } | |
CAS 编号 |
2418727-05-4 |
分子式 |
C10H6O3 |
分子量 |
174.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



